molecular formula C12H11BClNO3 B14084288 (5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid

Katalognummer: B14084288
Molekulargewicht: 263.48 g/mol
InChI-Schlüssel: GMXSYSAKJIYPQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-chloro-6-(2-methoxyphenyl)pyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Chloro-2-methoxyphenyl)pyridine: Similar structure but lacks the boronic acid group.

    (6-(2-Methoxyphenyl)pyridin-3-yl)boronic acid: Similar structure but lacks the chlorine atom.

    (5-Chloro-6-phenylpyridin-3-yl)boronic acid: Similar structure but lacks the methoxy group.

Uniqueness

(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to the presence of both the chlorine and methoxy groups, which can influence its reactivity and binding properties. The combination of these functional groups with the boronic acid moiety makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H11BClNO3

Molekulargewicht

263.48 g/mol

IUPAC-Name

[5-chloro-6-(2-methoxyphenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H11BClNO3/c1-18-11-5-3-2-4-9(11)12-10(14)6-8(7-15-12)13(16)17/h2-7,16-17H,1H3

InChI-Schlüssel

GMXSYSAKJIYPQX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(N=C1)C2=CC=CC=C2OC)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.